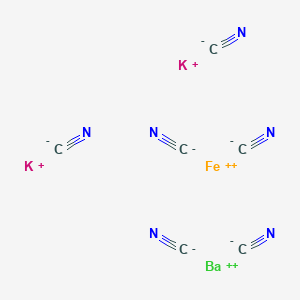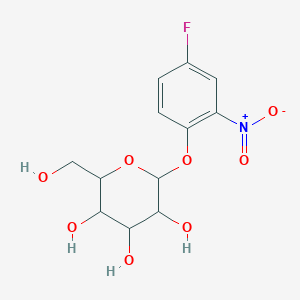
dipotassium;barium(2+);iron(2+);hexacyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;barium(2+);iron(2+);hexacyanide is a coordination compound that belongs to the family of metal hexacyanoferrates. These compounds are known for their unique structural properties and diverse applications in various fields. The compound consists of potassium, barium, and iron ions coordinated with cyanide ligands, forming a complex three-dimensional framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;barium(2+);iron(2+);hexacyanide typically involves the reaction of potassium hexacyanoferrate with barium and iron salts. The reaction is carried out in an aqueous solution, where the metal ions are mixed with the hexacyanoferrate ions under controlled conditions. The resulting product is then purified through filtration and washing to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then dried and packaged for various applications.
化学反応の分析
Types of Reactions
Dipotassium;barium(2+);iron(2+);hexacyanide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of iron in different oxidation states.
Substitution Reactions: Cyanide ligands can be replaced by other ligands under specific conditions.
Ion Exchange Reactions: The compound can exchange its metal ions with other ions in solution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state iron complexes, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
Dipotassium;barium(2+);iron(2+);hexacyanide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Employed in studies of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: Utilized in the production of pigments, sensors, and ion-exchange materials for water purification.
作用機序
The mechanism of action of dipotassium;barium(2+);iron(2+);hexacyanide involves its ability to coordinate with various metal ions and ligands. The compound’s three-dimensional framework allows it to interact with different molecular targets, facilitating ion exchange and catalysis. The pathways involved in these processes depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Potassium hexacyanoferrate: A similar compound with potassium and iron ions coordinated with cyanide ligands.
Barium hexacyanoferrate: Contains barium and iron ions with cyanide ligands, similar to the compound .
Iron hexacyanoferrate:
Uniqueness
Dipotassium;barium(2+);iron(2+);hexacyanide is unique due to the combination of potassium, barium, and iron ions in its structure. This combination imparts specific properties, such as enhanced ion-exchange capabilities and stability, making it suitable for a wide range of applications.
特性
IUPAC Name |
dipotassium;barium(2+);iron(2+);hexacyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Ba.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMDPJLXVRVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BaFeK2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)

![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)



![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
![2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12105469.png)
